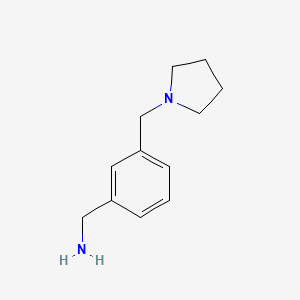

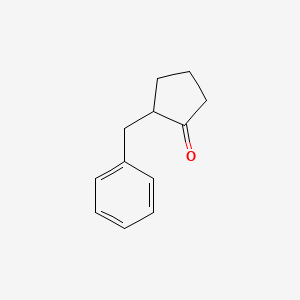

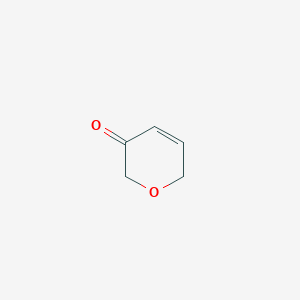

![molecular formula C9H8N4O5 B1335470 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid CAS No. 956758-72-8](/img/structure/B1335470.png)

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Imidazole Containing Compounds

Pyrazole Containing Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Furazan is a heterocyclic organic compound. It is an aromatic compound and is known for its stability. The stability is due to the aromaticity provided by the three π bonds in the ring. Furazan and its derivatives are used in the synthesis of a variety of chemical compounds, including certain dyes .

- Methods of Application : Furazan derivatives can be synthesized by various methods. One such method involves the addition of nitric acid and acetic anhydride to a stirring solution of the compound at low temperatures .

- Results or Outcomes : The resulting furazan derivatives can be used in a variety of applications, including the synthesis of other complex organic compounds .

- Scientific Field : Organic Chemistry

- Application Summary : Dinitro compounds are often used in the field of explosives due to their high energy content. They are also used in the synthesis of various organic compounds .

- Methods of Application : Dinitro compounds can be synthesized by the nitration of organic compounds. This often involves the use of nitric acid .

- Results or Outcomes : The resulting dinitro compounds can be used in a variety of applications, from the synthesis of other organic compounds to their use in explosives .

Furazan Containing Compounds

Dinitro Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Furazan is a heterocyclic organic compound. It is an aromatic compound and is known for its stability. The stability is due to the aromaticity provided by the three π bonds in the ring. Furazan and its derivatives are used in the synthesis of a variety of chemical compounds, including certain dyes .

- Methods of Application : Furazan derivatives can be synthesized by various methods. One such method involves the addition of nitric acid and acetic anhydride to a stirring solution of the compound at low temperatures .

- Results or Outcomes : The resulting furazan derivatives can be used in a variety of applications, including the synthesis of other complex organic compounds .

- Scientific Field : Organic Chemistry

- Application Summary : Dinitro compounds are often used in the field of explosives due to their high energy content. They are also used in the synthesis of various organic compounds .

- Methods of Application : Dinitro compounds can be synthesized by the nitration of organic compounds. This often involves the use of nitric acid .

- Results or Outcomes : The resulting dinitro compounds can be used in a variety of applications, from the synthesis of other organic compounds to their use in explosives .

Furazan Containing Compounds

Dinitro Compounds

Eigenschaften

IUPAC Name |

5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c1-5-7(8(9(14)15)11-18-5)4-12-3-6(2-10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOXEHSPHPMGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

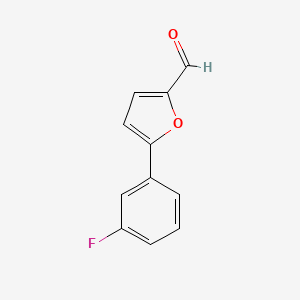

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

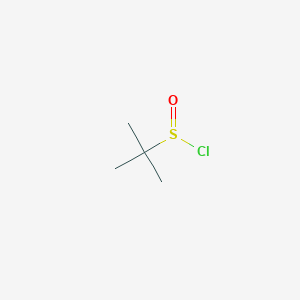

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)